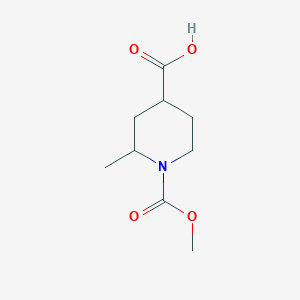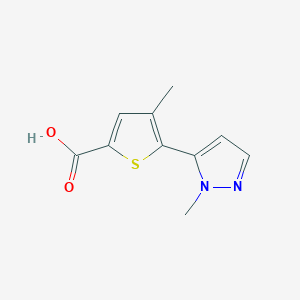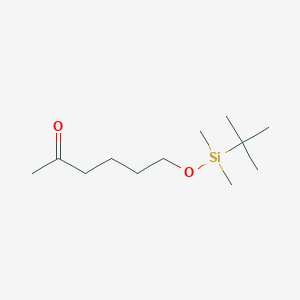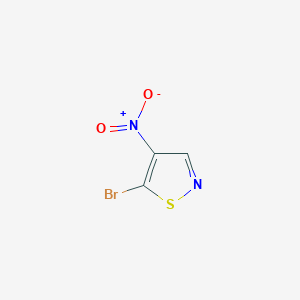![molecular formula C11H16N2O2 B8761797 EXO-3-BOC-6-CYANO-3-AZABICYCLO[3.1.0]HEXANE](/img/structure/B8761797.png)
EXO-3-BOC-6-CYANO-3-AZABICYCLO[3.1.0]HEXANE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
EXO-3-BOC-6-CYANO-3-AZABICYCLO[310]HEXANE is a complex organic compound characterized by its unique bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of EXO-3-BOC-6-CYANO-3-AZABICYCLO[3.1.0]HEXANE typically involves a series of cyclization reactions. One common method involves the cyclopropanation of alpha-diazoacetates using rhodium-catalyzed reactions . This method allows for the stereoselective synthesis of either the exo- or endo-isomers of the compound without requiring distillation or chromatographic purification .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the practicality of rhodium-catalyzed cyclopropanation suggests that it could be scaled up for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
EXO-3-BOC-6-CYANO-3-AZABICYCLO[3.1.0]HEXANE undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the molecule.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
EXO-3-BOC-6-CYANO-3-AZABICYCLO[3.1.0]HEXANE has several scientific research applications:
Mecanismo De Acción
The mechanism of action of EXO-3-BOC-6-CYANO-3-AZABICYCLO[3.1.0]HEXANE involves its interaction with specific molecular targets. For example, it can bind to nicotinic acetylcholine receptors, influencing neurotransmission . The compound’s bicyclic structure allows it to fit into specific binding sites, thereby modulating biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate
- tert-Butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate
Uniqueness
EXO-3-BOC-6-CYANO-3-AZABICYCLO[3.1.0]HEXANE is unique due to its cyano group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it particularly valuable in the synthesis of complex organic molecules and in drug design.
Propiedades
Fórmula molecular |
C11H16N2O2 |
|---|---|
Peso molecular |
208.26 g/mol |
Nombre IUPAC |
tert-butyl 6-cyano-3-azabicyclo[3.1.0]hexane-3-carboxylate |
InChI |
InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)13-5-8-7(4-12)9(8)6-13/h7-9H,5-6H2,1-3H3 |
Clave InChI |
NQLPDUDIPJLXMZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC2C(C1)C2C#N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-(4-((4-(2-Oxo-2,3-dihydro-1H-benzo[D]imidazol-1-YL)piperidin-1-YL)methyl)phenyl)-2-phenylquinoxaline-6-carboxylic acid](/img/structure/B8761746.png)

![[1,1'-Biphenyl]-4-ol, 4'-ethenyl-](/img/structure/B8761755.png)



![[(Cyclopropylamino)-phosphonomethyl]phosphonic acid](/img/structure/B8761777.png)



